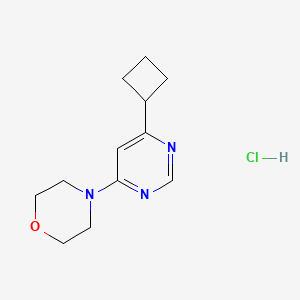
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H29F3N4O2 and its molecular weight is 474.528. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure-Activity Relationships
A notable application in scientific research for compounds related to N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide includes the synthesis and investigation of structure-activity relationships (SAR) of acetylcholinesterase inhibitors. These compounds, by interacting with the acetylcholinesterase enzyme, could potentially serve as treatments for conditions like Alzheimer's disease. The research into rigid analogues of anti-AChE inhibitors highlights the importance of structural features in enhancing activity and selectivity for the target enzyme. For example, replacing the 2-isoindoline moiety with an indanone moiety without significant loss in potency showcases the flexibility in designing effective molecules for therapeutic use (Sugimoto et al., 1995).
Coordination Chemistry and Molecular Interaction
Another area of application is in the field of coordination chemistry, where research into auxiliary parts of ligands mediated by unique coordination chemistry of copper (II) explores how different molecular structures influence the properties of metal complexes. This can have implications in catalysis, materials science, and the development of new therapeutic agents. Understanding how the structure of ligands, including those similar to N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, affects the coordination chemistry can lead to the discovery of novel metallopharmaceuticals and materials with unique properties (Majumder et al., 2016).
Molecular Pharmacology and Drug Design
In the context of molecular pharmacology, research into the molecular interaction of antagonists with the CB1 cannabinoid receptor provides insights into the design of selective receptor modulators. The detailed study of molecular conformations and their pharmacophore models can aid in the development of new compounds for treating conditions related to the endocannabinoid system. Such research underscores the potential of compounds related to N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in contributing to the development of novel therapeutic agents with targeted receptor interactions (Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N4O2/c1-31-13-10-18-14-17(8-9-21(18)31)22(32-11-3-2-4-12-32)16-29-23(33)24(34)30-20-7-5-6-19(15-20)25(26,27)28/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAXFAHZXPDPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676516.png)
![5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676517.png)

![3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2676519.png)

![1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2676521.png)



![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)

![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)
![4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676535.png)